molecular formula C11H13NO2 B1246141 Louisianin B

Louisianin B

Cat. No.: B1246141
M. Wt: 191.23 g/mol
InChI Key: NZZUGPBVTIKHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Louisianin B is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis and Biological Activity

Louisianin B, part of the louisianin alkaloid family, was first isolated in 1995 and is known for its antibacterial and anticancer activities. A significant body of research focuses on synthesizing this compound, revealing its potential in medical and pharmaceutical applications. Catozzi et al. (2009) detailed the synthesis of this compound through a method involving a 1,2,4-triazine inverse-electron-demand Diels-Alder approach, highlighting its antibacterial and anticancer properties. This synthesis route provides a foundation for the further exploration of this compound's therapeutic potential and allows for the production of both racemic form and the (-)-enantiomer of this compound, which are crucial for biological studies and drug development processes. The efficient synthesis of this compound and its enantiomers is pivotal for advancing research into its biological activities and potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The research underscores the importance of synthetic chemistry in unlocking the therapeutic potential of natural products like this compound (Catozzi, Edwards, Raw, Wasnaire, & Taylor, 2009).

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-hydroxy-4-prop-2-enyl-2,5,6,7-tetrahydrocyclopenta[c]pyridin-1-one

InChI

InChI=1S/C11H13NO2/c1-2-3-7-6-12-11(14)8-4-5-9(13)10(7)8/h2,6,9,13H,1,3-5H2,(H,12,14)

InChI Key

NZZUGPBVTIKHMG-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CNC(=O)C2=C1C(CC2)O

Synonyms

7-(2-propen-1-yl)cyclopenta(c)pyridine-1,4-diol
louisianin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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